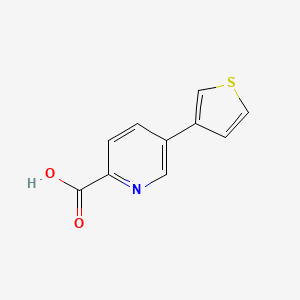
5-(Thiophen-3-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)picolinic acid, also known as 5-TPA, is a thiophene-based organic acid that has been extensively studied in recent years due to its unique chemical, physical, and biological properties. It has been found to be a useful tool in scientific research, with applications ranging from drug delivery systems to drug synthesis.
Aplicaciones Científicas De Investigación
5-(Thiophen-3-yl)picolinic acid, 95% has been found to be a useful tool in scientific research due to its unique properties. It has been used in drug delivery systems, as it can be used to form complexes with drugs that can be targeted to specific sites in the body. It has also been used in drug synthesis, as it can be used to synthesize a variety of drugs, including antibiotics, antifungal agents, and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-3-yl)picolinic acid, 95% is not yet fully understood. However, it has been found to interact with various proteins and enzymes in the body, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is believed that 5-(Thiophen-3-yl)picolinic acid, 95% may act as an inhibitor of these enzymes, thereby influencing the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Thiophen-3-yl)picolinic acid, 95% are still being studied. However, preliminary studies have shown that 5-(Thiophen-3-yl)picolinic acid, 95% has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to have anti-microbial activity, with potential applications in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Thiophen-3-yl)picolinic acid, 95% in lab experiments has several advantages. It is a cost-effective and efficient way to produce a variety of compounds, including drugs, and it is easy to store and handle. Additionally, it is non-toxic and has low environmental impact. However, there are some limitations to its use in lab experiments, such as the fact that it can be difficult to obtain in large quantities and it may not be suitable for all applications.
Direcciones Futuras
The potential future directions for 5-(Thiophen-3-yl)picolinic acid, 95% are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to explore its potential applications in drug delivery systems, drug synthesis, and the treatment of infectious diseases. Additionally, further research is needed to improve the efficiency and cost-effectiveness of its synthesis. Finally, more research is needed to explore the potential of 5-(Thiophen-3-yl)picolinic acid, 95% as an inhibitor of cytochrome P450 enzymes and its potential applications in drug metabolism.
Métodos De Síntesis
5-(Thiophen-3-yl)picolinic acid, 95% can be synthesized via a variety of methods, including the use of thiophene-3-carboxylic acid as the starting material. The acid is first reacted with anhydrous sodium sulfide to form the thiophene-3-sulfide intermediate, which is then converted to 5-(Thiophen-3-yl)picolinic acid, 95% by reaction with hydrochloric acid. This method has been found to be a simple, efficient, and cost-effective way to produce 5-(Thiophen-3-yl)picolinic acid, 95% in high yields.
Propiedades
IUPAC Name |
5-thiophen-3-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-2-1-7(5-11-9)8-3-4-14-6-8/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWFZPQPHIMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386177.png)



![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386205.png)








